Methylprednisolone 21-Propionate

Description

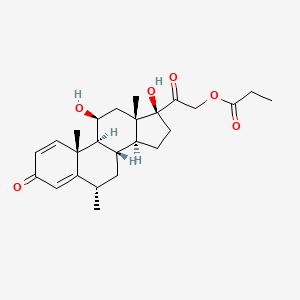

Structure

2D Structure

3D Structure

Properties

CAS No. |

138804-88-3 |

|---|---|

Molecular Formula |

C25H34O6 |

Molecular Weight |

430.5 g/mol |

IUPAC Name |

[2-[(6S,8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-6,10,13-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] propanoate |

InChI |

InChI=1S/C25H34O6/c1-5-21(29)31-13-20(28)25(30)9-7-17-16-10-14(2)18-11-15(26)6-8-23(18,3)22(16)19(27)12-24(17,25)4/h6,8,11,14,16-17,19,22,27,30H,5,7,9-10,12-13H2,1-4H3/t14-,16-,17-,19-,22+,23-,24-,25-/m0/s1 |

InChI Key |

KNKJEUNXMFFFDU-LZHIOSKDSA-N |

SMILES |

CCC(=O)OCC(=O)C1(CCC2C1(CC(C3C2CC(C4=CC(=O)C=CC34C)C)O)C)O |

Isomeric SMILES |

CCC(=O)OCC(=O)[C@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2C[C@@H](C4=CC(=O)C=C[C@]34C)C)O)C)O |

Canonical SMILES |

CCC(=O)OCC(=O)C1(CCC2C1(CC(C3C2CC(C4=CC(=O)C=CC34C)C)O)C)O |

Synonyms |

(6α,11β)-11,17-Dihydroxy-6-methyl-21-(1-oxopropoxy)pregna-1,4-diene-3,20-dione |

Origin of Product |

United States |

Ii. Chemical Synthesis and Derivatization of Methylprednisolone 21 Propionate

Synthetic Pathways to Methylprednisolone (B1676475) Esters

The synthesis of methylprednisolone esters, including the 21-propionate derivative, hinges on controlled esterification reactions. These pathways are designed to selectively target specific hydroxyl groups on the steroid scaffold.

The methylprednisolone molecule possesses hydroxyl groups at the C-11, C-17, and C-21 positions. The reactivity of these groups allows for selective esterification, primarily at the C-21 position, which is a primary alcohol and thus more reactive than the tertiary C-17 hydroxyl group.

A documented method for synthesizing Methylprednisolone 21-Propionate starts with methylprednisolone. google.com The process involves three main stages: propionation, hydrolysis of a cyclic ester intermediate, and subsequent acidification. google.com A key feature of this method is the use of silica (B1680970) gel as a catalyst during the cyclic ester hydrolysis step, which results in a high-purity product. google.com The reaction begins with the formation of a cyclic ester intermediate by reacting methylprednisolone with triethyl orthopropionate in the presence of p-toluenesulfonic acid. google.com This intermediate is then hydrolyzed using methanol (B129727) and a silica gel catalyst to yield this compound. google.com

General strategies for creating corticosteroid esters often involve the formation of orthoester intermediates. nih.gov For instance, treating a steroid like prednisolone (B192156) with triethylorthobenzoate can form a cyclic orthobenzoate, which upon hydrolysis, yields the 17α-ester. nih.gov While direct esterification of the 17α-hydroxyl is challenging, this orthoester pathway provides a viable route. nih.gov

The following table outlines a specific synthetic pathway for Methylprednisolone Propionate (B1217596).

Table 1: Synthetic Pathway for Methylprednisolone Propionate

| Step | Reactants | Reagents/Catalysts | Key Outcome | Reference |

|---|---|---|---|---|

| 1. Propionation | Methylprednisolone, Triethyl orthopropionate | Dimethylformamide, p-toluenesulfonic acid | Formation of a cyclic ester intermediate | google.com |

| 2. Cyclic Ester Hydrolysis | Cyclic ester intermediate | Methanol, Silica gel (200-300 mesh G-type) | Formation of Methylprednisolone Propionate | google.com |

The synthesis of methylprednisolone esters like the 21-propionate derivative typically utilizes methylprednisolone itself as the starting material. google.com Methylprednisolone is a synthetic pregnane (B1235032) steroid hormone derived from hydrocortisone (B1673445) and prednisolone. wikipedia.org It already contains the complex and specific stereochemistry required for its biological activity, including the 6α-methyl group. nih.gov Therefore, the primary challenge in these synthetic pathways is not the de novo creation of these stereocenters but rather achieving regioselectivity in the esterification reactions to target the desired hydroxyl group, most commonly the one at the C-21 position. google.comnih.gov

Prodrug Design Strategies and Synthesis

The conversion of methylprednisolone into ester prodrugs like this compound is a key strategy to overcome limitations of the parent drug, such as poor water solubility. nih.govnih.govresearchgate.net A prodrug is a pharmacologically inactive compound that is converted into an active drug within the body. fiveable.me

The primary goal of creating ester prodrugs of corticosteroids is to improve their physicochemical properties and, consequently, their pharmacological profile. nih.gov Key design principles focus on enhancing water solubility and solution stability to allow for effective formulations while ensuring rapid conversion to the active parent drug in vivo. nih.gov

One major challenge is that highly water-soluble prodrugs can be chemically unstable. nih.gov For example, succinate (B1194679) esters are commonly used but are known to be unstable in solution. nih.gov Therefore, a successful strategy involves carefully selecting the pro-moiety (the ester group) to balance solubility with stability. nih.gov Factors influencing stability include the electronic and steric nature of the ester group and the pH of the solution. nih.govfiveable.me Some prodrugs are designed to be pH-sensitive, remaining stable at a specific formulation pH but hydrolyzing rapidly in the physiological environment of the body. fiveable.me Another advanced strategy involves designing prodrugs that self-assemble into micelles in concentrated aqueous solutions. nih.gov These micellar prodrugs can solubilize the poorly soluble parent drug as it is formed upon hydrolysis, preventing precipitation, and can also protect the ester linkage within the micelle, further enhancing stability. nih.gov

Table 2: Principles of Methylprednisolone Prodrug Design

| Design Principle | Objective | Mechanism/Strategy | Reference |

|---|---|---|---|

| Enhanced Solubility | Overcome the poor water solubility of the parent drug. | Attachment of hydrophilic pro-moieties (e.g., succinate, propionate). | nih.govnih.govresearchgate.net |

| Improved Stability | Increase shelf-life of aqueous formulations. | Selection of appropriate ester groups; formulation at optimal pH; micelle formation. | nih.govnih.gov |

| Targeted Delivery | Deliver the drug to specific sites, like the kidneys or inflammatory tissues. | Conjugation to targeting molecules such as proteins (e.g., lysozyme). | nih.govmdpi.com |

| Controlled Release | Ensure rapid conversion to the active drug in vivo. | Use of linkages (e.g., esters) that are readily cleaved by enzymes or hydrolysis. | nih.govfiveable.me |

An example of a targeted prodrug is a methylprednisolone-lysozyme conjugate. mdpi.com In this design, methylprednisolone succinate is covalently linked to lysozyme (B549824), a protein carrier known to target the kidneys. mdpi.com This strategy aims to deliver the glucocorticoid specifically to renal proximal tubular epithelial cells, potentially increasing efficacy for kidney diseases while minimizing systemic exposure. mdpi.com

Once administered, ester prodrugs like this compound must be efficiently converted back to the active methylprednisolone. This bioconversion typically occurs through hydrolysis, a reaction catalyzed by esterase enzymes present in the blood and tissues, or through simple chemical hydrolysis. nih.govnih.gov For example, methylprednisolone succinate is rapidly hydrolyzed in vitro to form methylprednisolone. nih.gov

The active methylprednisolone then undergoes hepatic metabolism to produce inactive metabolites such as 20-carboxymethylprednisolone (B1435198). nih.gov This metabolic process is crucial for the clearance of the drug from the body. nih.govnih.gov The design of the prodrug must not interfere with these natural biotransformation pathways of the parent drug.

Structural Modifications and Novel Analogues

Beyond the 21-propionate ester, numerous other structural modifications and analogues of methylprednisolone have been synthesized to explore different pharmacological profiles. These include a variety of esters at the C-17 and C-21 positions. Examples of such analogues include Methylprednisolone Acetate (B1210297), Methylprednisolone Sodium Succinate, and Methylprednisolone 17-Propionate. molsyns.comchemicalbook.comfda.gov

More complex derivatives have also been developed, such as Methylprednisolone-17-propionate-11,21-diacetate and Methylprednisolone 17,21-disuccinate, which involve esterification at multiple hydroxyl groups. molsyns.com The synthesis of 16-carboxylate esters represents another class of modification, achieved through key intermediates like 16,17-unsaturated corticosteroids. nih.gov These diverse analogues are developed to fine-tune the drug's properties, such as its duration of action or tissue penetration. nih.gov The development of conjugates with polymers or proteins, as seen with the lysozyme conjugate, represents a frontier in creating novel, targeted analogues. nih.govresearchgate.netmdpi.com

Chemical Modifications at C-6, C-9, C-11, and C-16 Positions

The core structure of methylprednisolone, a synthetic glucocorticoid derived from hydrocortisone and prednisolone, is systematically modified at several key carbon positions to optimize its activity. wikipedia.org These modifications are crucial in defining the compound's potency and efficacy.

The introduction of a methyl group at the 6α-position is a defining characteristic of methylprednisolone. google.comgoogle.com This methylation step is a critical part of the synthesis, often employing a palladium on carbon (palladium charcoal) catalyst to ensure the correct stereochemistry. google.comgoogle.com This specific modification significantly enhances the glucocorticoid and anti-inflammatory activity of the molecule compared to its parent compound, prednisolone.

While not present in methylprednisolone itself, fluorination at the C-9α position is a common and powerful modification in many synthetic corticosteroids. nih.govnih.gov The introduction of a fluorine atom at this position dramatically increases anti-inflammatory potency. nih.govag.state.mn.us For instance, the synthesis of 9α-fluoroprednisolone derivatives has been shown to enhance receptor binding affinity. nih.gov This strategy highlights a key derivatization approach to modulate the biological activity of the steroid nucleus.

The 11β-hydroxyl group is essential for the anti-inflammatory activity of glucocorticoids. During synthesis, this is often achieved through a reduction of an 11-keto group, a transformation that is critical for receptor binding and subsequent biological response. google.com Protecting the ketone groups at positions C-3 and C-20 is a common strategy to ensure the selective reduction at C-11. google.com

Methylation at the C-16 position (either α or β) is another significant modification in corticosteroid synthesis, although it is a feature of derivatives like dexamethasone (B1670325) and betamethasone (B1666872) rather than methylprednisolone itself. nih.govresearchgate.netacs.orgacs.org This modification is primarily introduced to minimize the mineralocorticoid side effects, which are associated with sodium retention. nih.gov The synthesis of 16-methylated steroids involves complex chemical steps to introduce the methyl group with the correct orientation. researchgate.netacs.org

Table 1: Summary of Key Chemical Modifications on the Prednisolone Scaffold This table is interactive. Click on the headers to sort.

| Position | Modification | Purpose in Synthesis / Effect on Molecule | Relevant Compounds |

|---|---|---|---|

| C-6 | α-Methylation | Enhances glucocorticoid activity; a defining step in methylprednisolone synthesis. google.comgoogle.com | Methylprednisolone |

| C-9 | α-Fluorination | Dramatically increases anti-inflammatory potency and receptor affinity. nih.gov | 9α-Fluoroprednisolone, Fludrocortisone |

| C-11 | β-Hydroxyl Group | Essential for glucocorticoid receptor binding and anti-inflammatory activity. google.com | Prednisolone, Methylprednisolone |

| C-16 | α/β-Methylation | Reduces or eliminates mineralocorticoid (salt-retaining) side effects. nih.gov | Dexamethasone, Betamethasone |

Impact of Functional Group Variations on Synthesis Efficiency

The efficiency of synthesizing this compound is highly dependent on the strategic use of various functional groups and reaction conditions. These factors influence reaction yields, purity, and the formation of by-products.

The final step in the synthesis of this compound is the esterification of the C-21 hydroxyl group with propionic acid or a derivative thereof. The efficiency of this reaction can be hindered by competing reactions, particularly esterification at the C-17 hydroxyl group. To achieve high yields of the desired 21-propionate ester, specific catalysts and reaction conditions are employed. For example, using a strong acid and weak base salt as a catalyst during the hydrolysis of an intermediate can significantly reduce the formation of 21-position esterification by-products, leading to increased yields and simplified purification.

In one patented method for synthesizing a related 17-propionate ester, careful control of reaction conditions, including the use of specific solvents like dichloromethane (B109758) and methanol at low temperatures, resulted in a high yield of 88% and purity greater than 99.5%. This demonstrates the critical impact of methodical process optimization.

Table 2: Influence of Reaction Conditions on Synthesis Outcomes This table is interactive. Click on the headers to sort.

| Synthesis Step | Variable | Impact on Efficiency |

|---|---|---|

| 6-Methylation | Catalyst/Solvent | Use of palladium charcoal and dimethylformamide improves reaction speed and yield. google.com |

| 11-Reduction | Protecting Groups | Protection of C-3 and C-20 ketones prevents side reactions and ensures selective C-11 reduction. google.com |

| Esterification | Catalyst Choice | Use of a strong acid/weak base salt can reduce by-products and increase yield. |

| Esterification | Solvents/Temperature | Optimized solvent systems (e.g., dichloromethane/methanol) and controlled temperatures improve product purity and yield. |

Iii. Advanced Analytical Methodologies for Methylprednisolone 21 Propionate and Its Metabolites

Chromatographic Techniques

Chromatographic methods are the cornerstone for the separation and analysis of Methylprednisolone (B1676475) 21-Propionate and its related compounds from complex biological matrices.

High-Performance Liquid Chromatography (HPLC) with Various Detectors (UV, MS, MS/MS)

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of corticosteroids. nih.govnih.govnih.govresearchgate.netnih.gov It offers excellent separation capabilities, allowing for the resolution of the parent drug from its metabolites and endogenous substances. nih.govnih.gov

HPLC with UV Detection: This is a common and cost-effective method for the quantification of methylprednisolone and its esters. nih.gov The detection is typically performed at a wavelength of around 243-254 nm. nih.govnih.gov A study detailed a reversed-phase HPLC method using a C8 column for the simultaneous determination of methylprednisolone (MP) and its water-soluble prodrug esters, methylprednisolone hemisuccinate (MPS) and another amide derivative, in dog plasma. nih.gov The method demonstrated linearity up to 25 µg/ml for MP and achieved a sensitivity of approximately 4 ng/ml in plasma. nih.gov Another rapid RP-HPLC method was developed for the analysis of methylprednisolone and its derivatives, achieving a limit of detection (LOD) of 143.97 ng/mL for MP. nih.govnih.gov

HPLC with Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS): The coupling of HPLC with mass spectrometry provides superior selectivity and sensitivity, making it the gold standard for bioanalytical applications. nih.govoup.comgoogle.com LC-MS/MS methods have been developed for the simultaneous quantification of multiple synthetic corticosteroids, including methylprednisolone, in serum and urine. nih.govoup.com These methods often involve a simple extraction procedure followed by analysis in positive-ion mode. nih.govoup.com One such method reported a functional assay sensitivity as low as 0.6–1.6 nmol/L for most of the analyzed compounds. nih.govoup.com A novel and sensitive LC-MS/MS assay for the determination of methylprednisolone in human plasma utilized liquid-liquid extraction and achieved a linearity range of 10.1–804 ng/ml. researchgate.net Gradient eluent HPLC analysis coupled with MS has also been successfully used to identify and quantify methylprednisolone and its numerous metabolites in human plasma and urine. nih.gov

HPLC Methods for Methylprednisolone Analysis

| Technique | Detector | Matrix | Key Findings | Reference |

|---|---|---|---|---|

| RP-HPLC | UV (243 nm) | Dog Plasma | Simultaneous determination of MP and its prodrug esters; Sensitivity of ~4 ng/ml for MP. | nih.gov |

| RP-HPLC | UV (254 nm) | Pharmaceuticals | Rapid analysis of MP and its derivatives; LOD of 143.97 ng/mL for MP. | nih.govnih.gov |

| LC-MS/MS | MS/MS | Serum, Urine | Simultaneous quantification of multiple corticosteroids; High sensitivity (0.6–1.6 nmol/L). | nih.govoup.com |

| LC-MS/MS | MS/MS | Human Plasma | Linearity range of 10.1–804 ng/ml. | researchgate.net |

| Gradient HPLC | UV (248 nm) | Human Plasma, Urine | Validated for MP, its prodrug, and several metabolites. | nih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of steroids, offering high resolution and sensitivity. nih.gov However, due to the low volatility of corticosteroids, derivatization is a necessary step to make them amenable to GC analysis. nih.govresearchgate.nettandfonline.com This process increases the thermal stability and volatility of the compounds. nih.govresearchgate.nettandfonline.com

GC-MS has been widely used for steroid profiling in various biological samples and is considered a reliable method for quantitative analysis. nih.gov For instance, GC-MS has been used to cross-validate results obtained from other analytical techniques, such as voltammetry, for the determination of methylprednisolone in biological fluids. nih.gov The results from both methods showed a deviation of approximately 2%. nih.gov

Spectroscopic and Electrochemical Approaches

Besides chromatographic methods, spectroscopic and electrochemical techniques offer alternative or complementary approaches for the determination of Methylprednisolone 21-Propionate.

Spectrophotometric Methods

UV-Visible spectrophotometry provides a simple and cost-effective method for the quantification of methylprednisolone in pharmaceutical preparations. researchgate.netthaidj.org A developed UV-Spectrophotometric method for the estimation of methylprednisolone in a dissolution medium showed linearity in the range of 5-40 μg/ml with a maximum absorbance at 245 nm. researchgate.net Another study validated a stability-indicating UV-Visible spectrophotometer method for determining methylprednisolone in ophthalmic solutions at a wavelength of 248 nm. thaidj.org Spectrophotometric methods can also be based on colorimetric reactions, such as the oxidation of corticosteroids by iron (III) and subsequent complex formation, with maximum absorbance at 780 nm. sid.irresearchgate.net

Spectrophotometric Methods for Methylprednisolone Analysis

| Method | Wavelength (λmax) | Linear Range | Application | Reference |

|---|---|---|---|---|

| UV-Spectrophotometry | 245 nm | 5-40 μg/ml | Dissolution Media | researchgate.net |

| UV-Visible Spectrophotometry | 248 nm | Not Specified | Ophthalmic Solutions | thaidj.org |

| Colorimetric (Iron (III) oxidation) | 780 nm | Not Specified | Pharmaceutical Formulations | sid.irresearchgate.net |

Voltammetric Techniques

Electrochemical methods, particularly voltammetric techniques, have emerged as sensitive and rapid tools for the determination of corticosteroids. tandfonline.comtandfonline.comresearchgate.netnih.gov Differential pulse voltammetry (DPV) has been successfully employed to investigate the electrochemical behavior of methylprednisolone at a fullerene-C60-modified glassy carbon electrode. nih.gov This method demonstrated a significant enhancement in the peak current response and a linear concentration range of 5.0 nM-1.0 µM, with a detection limit of 5.6 nM. nih.gov The technique was applied to determine methylprednisolone in pharmaceutical formulations and human biological fluids without extensive sample preparation. nih.gov

Sample Preparation and Derivatization for Enhanced Detection

Effective sample preparation is critical to remove interfering substances from the biological matrix and to concentrate the analyte of interest. For GC-MS analysis, derivatization is an essential step to improve the volatility and thermal stability of corticosteroids. nih.govresearchgate.nettandfonline.com

Optimization of Extraction and Purification Procedures

The isolation of this compound and its related compounds from biological samples is a critical first step that significantly influences the reliability and sensitivity of subsequent analysis. The primary goal is to effectively separate the analytes from interfering endogenous substances such as proteins, lipids, and other matrix components. The most commonly employed techniques are solid-phase extraction (SPE) and liquid-liquid extraction (LLE), with recent advancements in methods like dispersive solid-phase extraction (dSPE).

Solid-Phase Extraction (SPE)

SPE is a widely utilized technique due to its high selectivity, efficiency, and potential for automation. mdpi.com The choice of sorbent material is crucial for optimal recovery of corticosteroids. Common SPE sorbents include reversed-phase materials like C18 and C8, as well as polymeric sorbents like hydrophilic-lipophilic balanced (HLB) and mixed-mode cation exchange (WCX) cartridges. mdpi.comnih.gov

Research has shown that for the extraction of multiple corticosteroids from urine, HLB cartridges can provide high recoveries. nih.gov In one study, optimal results for a panel of steroid hormones were achieved using HLB cartridges with dichloromethane (B109758) as the elution solvent. Furthermore, a washing step with an acetone-water mixture (50:50, v/v) was found to significantly reduce impurities. nih.gov Another study focusing on the extraction of breast cancer drugs from plasma found that a C8 sorbent with methanol (B129727) as the elution solvent yielded the best extraction recoveries, exceeding 92.3% for all analytes. mdpi.com

A study on the ultra-sensitive quantification of corticosteroids in plasma highlighted the importance of optimizing SPE washing and elution conditions to selectively extract the target drugs. dshs-koeln.de This selective extraction minimizes matrix effects and allows for a higher sample loading volume on the analytical column, leading to lower detection limits. dshs-koeln.de

| Parameter | Condition 1 | Condition 2 | Condition 3 | Outcome/Finding | Reference |

| SPE Sorbent | C18 | HLB | C8 | HLB cartridges showed optimal results for steroid hormone extraction from urine. C8 with methanol elution gave >92.3% recovery for various drugs in plasma. | mdpi.comnih.gov |

| Elution Solvent | Dichloromethane | Methanol | Acetonitrile | Dichloromethane was effective for eluting steroids from HLB cartridges. Methanol was optimal for elution from C8 sorbents. | mdpi.comnih.gov |

| Washing Solution | Acetone-Water (50:50, v/v) | - | - | Significantly reduced the amount of impurities from the sample matrix. | nih.gov |

Liquid-Liquid Extraction (LLE)

LLE is a classic extraction method that partitions analytes between two immiscible liquid phases. The selection of an appropriate organic solvent is key to achieving high extraction efficiency. A study comparing LLE with SPE for the analysis of steroid hormones in urine utilized dichloromethane for LLE. nih.gov In another investigation for the analysis of methylprednisolone in human plasma, liquid-liquid extraction with tert-butyl methyl ether (TBME) was successfully employed.

For the analysis of a broader range of volatile and semi-volatile compounds in urine, an optimized LLE protocol involved using dichloromethane as the extraction solvent in the presence of 1 M sulfuric acid and sodium sulphate. nih.gov The optimization of parameters such as pH and ionic strength is crucial for maximizing the recovery of target analytes. nih.gov

| Parameter | Condition 1 | Condition 2 | Finding | Reference |

| Extraction Solvent | Dichloromethane | tert-Butyl Methyl Ether (TBME) | Dichloromethane and TBME have been shown to be effective for the LLE of corticosteroids from biological fluids. | nih.govresearchgate.net |

| Sample pH | Acidic (1 M H₂SO₄) | - | Adjusting the sample to an acidic pH can improve the extraction efficiency for certain compounds. | nih.gov |

| Ionic Strength | Addition of Sodium Sulphate | - | Increasing the ionic strength of the aqueous phase can enhance the partitioning of analytes into the organic solvent. | nih.gov |

Dispersive Solid-Phase Extraction (dSPE)

A more recent development, dSPE, was utilized for the extraction of methylprednisolone from exhaled breath condensate. In this method, a bismuth ferrite (B1171679) nano-sorbent was dispersed in the sample, followed by desorption with acetonitrile. This technique achieved a high extraction recovery of 96.0% and a pre-concentration factor of 6.4-fold.

Derivatization Strategies for Improved Ionization and Sensitivity

Derivatization is a chemical modification process employed to enhance the analytical properties of target compounds. For corticosteroids like this compound, derivatization is often crucial for improving volatility and thermal stability for gas chromatography-mass spectrometry (GC-MS) analysis, and for enhancing ionization efficiency in liquid chromatography-mass spectrometry (LC-MS). nih.gov

For Gas Chromatography-Mass Spectrometry (GC-MS)

In GC-MS analysis of steroids, derivatization is essential to create volatile and thermally stable derivatives. nih.govresearchgate.net Silylation is the most common derivatization technique, where active protons in hydroxyl groups are replaced by a trimethylsilyl (B98337) (TMS) group. nih.gov

An enhanced derivatization procedure for glucocorticoids was optimized using a mixture of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), trimethylsilylimidazole (TSIM), and trimethylchlorosilane (TMCS). nih.gov The optimization of reaction temperature and time is critical for achieving maximum derivatization efficiency. For a panel of glucocorticoids, a derivatization temperature of 70°C and a duration of 60 minutes were found to be optimal, leading to a significant increase in chromatographic peak intensities. nih.gov

| Parameter | Condition 1 | Condition 2 | Condition 3 | Optimal Condition | Finding | Reference |

| Derivatization Reagent | MSTFA/TSIM/TMCS | MSTFA/NH₄I/DTT | - | MSTFA-based reagents | Silylation is the most common and effective derivatization for GC-MS analysis of corticosteroids. | nih.govmdpi.com |

| Reaction Temperature | 50°C | 70°C | 90°C | 70°C | A significant increase in chromatographic intensities was observed with increasing temperature, with 70°C being suitable for many glucocorticoids. | nih.gov |

| Reaction Time | 30 min | 60 min | 90 min | 60 min | Chromatographic intensities increased with duration, peaking at 60 minutes for several glucocorticoids. | nih.gov |

For Liquid Chromatography-Mass Spectrometry (LC-MS)

For instance, derivatization of the keto or hydroxyl groups on the steroid backbone can be performed to attach a chargeable moiety. longdom.org One study reported the use of isonicotinoyl chloride for steroid derivatization prior to LC-MS/MS analysis, which enhanced the detection of a panel of 12 steroid hormones. nih.gov Other derivatizing agents, such as picolinic acid for hydroxyl groups, have also been recommended to increase ion formation in LC-ESI-MS. researchgate.net The primary advantage of derivatization in LC-MS is the potential to overcome poor ionization efficiency, which is a major analytical challenge for some steroids. longdom.org However, it is important to consider that derivatization adds extra steps to the sample preparation process, which may affect precision and accuracy. longdom.org

Iv. Molecular Pharmacodynamics and Cellular Mechanisms of Action

Glucocorticoid Receptor (GR) Binding and Activation

The primary target for methylprednisolone (B1676475) is the glucocorticoid receptor (GR), a member of the nuclear receptor superfamily of ligand-activated transcription factors. nih.govnih.gov In its inactive state, the GR resides primarily in the cytoplasm, complexed with chaperone proteins such as heat shock proteins (Hsp90, Hsp70) and immunophilins. nih.govnih.gov

The binding affinity of a glucocorticoid for the GR is a key determinant of its potency. While specific kinetic studies for methylprednisolone 21-propionate are not extensively documented, research on structurally related compounds provides valuable insights. For instance, a study on hydrocortisone (B1673445) 17-butyrate 21-propionate demonstrated that esterification of the hydroxyl groups in the side chain enhances affinity for the glucocorticoid receptor. nih.gov This increased affinity was attributed to a significantly lower dissociation rate from the receptor, suggesting that the propionate (B1217596) esterification in this compound likely contributes to a more stable and prolonged interaction with the GR. nih.gov This principle suggests that esterification can increase the affinity of the glucocorticoid to its receptor. nih.gov

Table 1: Comparative Glucocorticoid Receptor Binding Parameters (Illustrative)

| Compound | Dissociation Constant (Kd) | Key Finding |

| Hydrocortisone | High affinity: 1.9 nM Low affinity: 68.7 nM | Exhibits two distinct binding affinities. nih.gov |

| Hydrocortisone 17-butyrate 21-propionate | 9.8 nM | Shows a single high affinity and a slower dissociation rate compared to hydrocortisone. nih.gov |

| Dexamethasone (B1670325) | - | Used as a reference in binding assays. nih.gov |

Note: This table is illustrative and based on data for hydrocortisone esters to demonstrate the principle of affinity enhancement through esterification.

Upon entering the cell via passive diffusion, methylprednisolone binds to the ligand-binding domain of the cytosolic GR. nih.gov This binding event triggers the release of the associated chaperone proteins, a critical step that unmasks the receptor's nuclear localization signals. nih.gov The binding of the ligand induces a significant conformational change in the GR protein. nih.govnih.gov This alteration is crucial for the subsequent steps of activation and nuclear translocation. Studies on the human GR have shown that different ligands can induce distinct conformational changes, which may influence the receptor's downstream activities. nih.gov The ligand-induced conformational change is thought to involve a multi-step process that stabilizes the activated state of the receptor. nih.gov

Once activated, the methylprednisolone-GR complex rapidly translocates from the cytoplasm into the nucleus. nih.govnih.gov This process is essential for the receptor to access its DNA targets within the cell's genome. The movement into the nucleus allows the complex to function as a transcription factor, directly influencing the expression of a wide array of genes. nih.gov

Gene Expression Modulation

The primary mechanism of action for glucocorticoids is the regulation of gene transcription. mdpi.com The methylprednisolone-GR complex can either increase (transactivation) or decrease (transrepression) the rate of transcription of target genes. nih.gov

In the nucleus, the methylprednisolone-GR complex typically forms a homodimer, which then binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs). nih.govnih.gov These GREs are located in the regulatory regions of glucocorticoid-sensitive genes. nih.gov The binding of the GR dimer to a GRE generally leads to the recruitment of co-activator proteins and the initiation of gene transcription, a process termed transactivation. nih.gov Conversely, the GR can also repress gene expression by binding to negative GREs (nGREs) or by tethering to other transcription factors, thereby interfering with their activity. epa.gov

Table 2: Mechanisms of GR-Mediated Gene Regulation

| Mechanism | Description | Key Molecular Interaction |

| Transactivation | Upregulation of gene expression. | GR homodimer binds to palindromic GRE sequences in gene promoters. nih.govnih.govmdpi.com |

| Transrepression | Downregulation of pro-inflammatory gene expression. | GR monomer or dimer interferes with other transcription factors (e.g., NF-κB, AP-1). nih.gov |

| nGRE Binding | Repression of gene expression. | GR binds to negative Glucocorticoid Response Elements. epa.gov |

A cornerstone of the anti-inflammatory effect of methylprednisolone is its ability to suppress the expression of key pro-inflammatory enzymes.

Cyclooxygenase-2 (COX-2): Methylprednisolone effectively suppresses the synthesis of COX-2, an enzyme responsible for producing prostaglandins (B1171923) which are potent mediators of inflammation and pain. nih.gov Studies have shown that glucocorticoids, including 6-methylprednisolone, inhibit the expression and activity of COX-2 in human monocytes. nih.gov This inhibition of COX-2 leads to a reduction in prostaglandin (B15479496) biosynthesis. nih.gov

Phospholipase A2 (PLA2): Glucocorticoids also inhibit the activity of phospholipase A2, the enzyme that releases arachidonic acid—the precursor for both prostaglandins and leukotrienes—from cell membranes. nih.govmdpi.com This inhibition is not direct but is mediated by the increased synthesis of PLA2-inhibitory proteins, such as Annexin A1 (also known as lipocortin). nih.govmdpi.com By inducing the expression of these inhibitory proteins, methylprednisolone effectively curtails the entire arachidonic acid cascade, leading to a broad anti-inflammatory effect. nih.gov

Suppression of Pro-inflammatory Cytokine Production (e.g., IL-1β, TNF-α)

A cornerstone of methylprednisolone's anti-inflammatory effect is its ability to significantly reduce the production of key pro-inflammatory cytokines. Research has demonstrated that prolonged treatment with methylprednisolone leads to progressive and sustained decreases in the plasma concentrations of Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6). nih.gov This suppressive action is achieved in part by blocking the function of transcription factors like nuclear factor-kappa B (NF-κB), which are crucial for the transcription of these cytokine genes. nih.govnih.gov

In a study on patients with unresolving acute respiratory distress syndrome (ARDS), methylprednisolone administration accelerated the resolution of systemic inflammation by markedly reducing circulating levels of TNF-α, IL-1β, and IL-6. nih.gov Similarly, in an animal model of one-lung ventilation, prophylactic administration of methylprednisolone resulted in lower plasma levels of TNF-α and IL-6, and reduced tissue levels of TNF-α and IL-1β in both the ventilated and the collapsed lungs. researchgate.net Another study in a mouse model of bacterial bronchopneumonia found that methylprednisolone, in combination with an antibiotic, could significantly decrease the serum levels of IL-6 and TNF-α. e-century.us The anti-inflammatory actions of glucocorticoids like prednisolone (B192156) are partly attributed to their ability to inhibit transcription factors that regulate genes encoding for TNF-α and IL-1β. nih.gov

| Cytokine | Effect of Methylprednisolone | Context of Study | Reference |

|---|---|---|---|

| TNF-α | Sustained reduction in plasma | Unresolving ARDS patients | nih.gov |

| IL-1β | Sustained reduction in plasma | Unresolving ARDS patients | nih.gov |

| IL-6 | Sustained reduction in plasma | Unresolving ARDS patients | nih.gov |

| TNF-α | Reduced plasma and lung tissue levels | Piglet model of one-lung ventilation | researchgate.net |

| IL-6 | Reduced plasma levels | Piglet model of one-lung ventilation | researchgate.net |

| IL-6 & TNF-α | Decreased serum levels | Mouse model of bacterial bronchopneumonia | e-century.us |

Induction of Anti-inflammatory Protein Synthesis (e.g., Lipocortin-1)

Beyond suppressing inflammatory molecules, glucocorticoids actively promote the synthesis of anti-inflammatory proteins. nih.gov A key example is Lipocortin-1 (also known as Annexin-1), a protein whose synthesis is induced by corticosteroids and which is believed to mediate many of their anti-inflammatory effects. nih.govnih.gov Lipocortin-1 inhibits phospholipase A2, an enzyme critical for the formation of arachidonic acid derivatives, which are potent inflammatory mediators. drugbank.com Studies have shown that glucocorticoid treatment can cause the release of Lipocortin-1. nih.gov This induction of Lipocortin-1 by glucocorticoids like methylprednisolone is a significant component of their mechanism of action. nih.govnih.gov

Intracellular Signaling Pathways and Intermolecular Interactions

Methylprednisolone exerts its effects by modulating several critical intracellular signaling pathways that are central to the inflammatory response.

Impact on MAPK Pathways (e.g., p38)

There is a significant crosstalk between corticosteroids and the p38 mitogen-activated protein kinase (MAPK) pathway. researchgate.net Glucocorticoids can induce the expression of MAP kinase phosphatase-1 (MKP-1), which in turn deactivates p38 MAPK. researchgate.net Conversely, activated p38 MAPK can phosphorylate the glucocorticoid receptor (GR), which may impede its translocation to the nucleus and subsequent pharmacological actions. researchgate.net The p38 MAPK pathway is a key player in inflammation, and its inhibition can restore the function of the glucocorticoid receptor, enhancing the anti-inflammatory effects of corticosteroids. researchgate.net In some cell types, p38 MAPK can directly phosphorylate the glucocorticoid receptor at specific sites, such as serine 211, which can influence cellular responses like apoptosis. nih.gov Furthermore, glucocorticoids can decrease the phosphorylation and activation of p38 MAPK through the induction of dual-specificity phosphatase-1 (DUSP1). nih.gov

Regulation of NF-κB and Other Inflammatory Transcription Factors

A crucial mechanism of methylprednisolone's anti-inflammatory and immunosuppressive action is the inhibition of the nuclear factor-kappa B (NF-κB) transcription factor. nih.govdrugbank.com In its inactive state, NF-κB is held in the cytoplasm by an inhibitor protein, IκB. nih.gov Inflammatory stimuli trigger the degradation of IκB, allowing NF-κB to move into the nucleus and activate the transcription of numerous inflammatory genes. nih.gov Glucocorticoids counter this by upregulating the synthesis of IκB, effectively trapping NF-κB in the cytoplasm and preventing it from activating pro-inflammatory genes. nih.gov The glucocorticoid receptor (GR) can also directly interact with NF-κB, which results in mutual repression and prevents both from binding to their respective DNA response elements. nih.gov Studies in patients with unresolving ARDS have shown that methylprednisolone treatment leads to significant reductions in NF-κB DNA-binding activity in peripheral blood leukocytes. nih.gov

PI3K/AKT/FoxO1 and PI3K/AKT/mTOR Signaling Pathway Modulation

Recent research highlights the role of methylprednisolone in modulating the Phosphatidylinositol 3-kinase (PI3K)/AKT signaling pathway and its downstream effectors, Forkhead box protein O1 (FoxO1) and the mammalian target of rapamycin (B549165) (mTOR). nih.govnih.gov The PI3K/AKT pathway is known to be a significant regulator of immune cell activation and cytokine production. nih.govmdpi.com In a mouse model of experimental autoimmune encephalomyelitis (EAE), methylprednisolone treatment was found to inhibit the activation of the PI3K/AKT/FoxO1 and PI3K/AKT/mTOR pathways. nih.govnih.gov This inhibition was associated with a reduction in neuroinflammation. nih.gov Activated AKT phosphorylates FoxO1, causing it to move from the nucleus to the cytoplasm, which in turn inhibits its transcriptional activity. nih.gov Methylprednisolone's ability to suppress these pathways demonstrates another layer of its complex immunomodulatory action. nih.govnih.gov

| Pathway | Mechanism of Modulation | Downstream Effect | Reference |

|---|---|---|---|

| p38 MAPK | Induces MAP kinase phosphatase-1 (MKP-1), which deactivates p38. | Reduces inflammation and enhances glucocorticoid receptor function. | researchgate.net |

| NF-κB | Induces synthesis of inhibitor IκBα; Direct protein-protein interaction with GR. | Blocks translocation of NF-κB to the nucleus, preventing transcription of pro-inflammatory genes. | nih.govnih.govnih.gov |

| PI3K/AKT/FoxO1 | Inhibits activation of the pathway. | Reduces neuroinflammation in EAE models. | nih.govnih.gov |

| PI3K/AKT/mTOR | Inhibits activation of the pathway. | Reduces neuroinflammation in EAE models. | nih.govnih.gov |

Cellular Immunomodulatory Effects (in vitro/preclinical)

Methylprednisolone exerts its potent anti-inflammatory and immunosuppressive effects by influencing the function of various immune cells. nih.govmayoclinic.org Its mechanisms are complex, involving the regulation of gene expression and the modulation of intracellular signaling pathways that govern immune cell activation, proliferation, and survival.

Methylprednisolone significantly impacts both T- and B-lymphocytes, key players in the adaptive immune response.

T-Lymphocytes: In vitro studies have demonstrated that methylprednisolone has profound effects on T-cell function. It can inhibit the generation of cytotoxic T-lymphocytes and prevent the formation of specific memory cells following exposure to antigens. nih.gov Concentrations as low as 0.01 µg/mL have been shown to be highly effective in inhibiting the generation of cytotoxic memory cells in human mixed lymphocyte cultures. nih.gov The presence of methylprednisolone during the initial phase of T-cell activation appears to enhance the induction of suppressor T-cells, which play a role in downregulating immune responses. nih.gov Furthermore, methylprednisolone has been found to inhibit the survival of activated CD4+ T-cells, a process promoted by Toll-like receptor (TLR) ligands. nih.gov

B-Lymphocytes: The effects of methylprednisolone on B-lymphocytes are multifaceted. In vivo administration of methylprednisolone has been shown to diminish the responsiveness of B-lymphocytes to T-cell help in in vitro immunoglobulin synthesis, affecting IgG, IgM, and IgA classes. nih.gov However, some studies have shown that low molar concentrations of methylprednisolone can increase pokeweed mitogen-stimulated IgG synthesis by unfractionated lymphocytes in vitro. wikipedia.org In patients with certain autoimmune conditions like primary Sjögren's syndrome, high-dose methylprednisolone therapy has been observed to upregulate the expression of the inhibitory receptor FcγRIIb on memory B-cells, which is a key regulator of B-cell activation. pharmacompass.com

Table 1: Effects of Methylprednisolone on Lymphocyte Functions (In Vitro/Preclinical)

| Cell Type | Study Focus | Key Findings | Reference(s) |

|---|---|---|---|

| T-Lymphocytes | Induction of Suppressor Cells | Enhanced the induction of suppressor T-cells in mixed lymphocyte cultures. | nih.gov |

| Generation of Cytotoxic Lymphocytes | Inhibited the generation of cytotoxic memory cells at concentrations as low as 0.01 µg/mL. | nih.gov | |

| Activated CD4+ T-Cell Survival | Inhibited the survival-promoting effect of Toll-like receptor (TLR) ligands on activated CD4+ T-cells. | nih.gov | |

| B-Lymphocytes | Immunoglobulin Synthesis | Diminished B-lymphocyte responsiveness to T-cell help for immunoglobulin production. | nih.gov |

| IgG Synthesis (In Vitro) | Low concentrations increased pokeweed mitogen-stimulated IgG synthesis. | wikipedia.org | |

| Inhibitory Receptor Expression | Upregulated FcγRIIb expression on memory B-cells in patients with primary Sjögren's syndrome. | pharmacompass.com |

Neutrophils are crucial first responders in the innate immune system, and their activity is a key target of methylprednisolone.

Neutrophil Apoptosis: Glucocorticoids, including methylprednisolone, are known to delay the spontaneous apoptosis of neutrophils. mdpi.com This prolongation of neutrophil lifespan can enhance their anti-bacterial functions but may also contribute to the persistence of inflammation in certain conditions. mdpi.com This effect is thought to be mediated by the suppression of pro-apoptotic molecules, although the precise mechanisms are still under investigation. mdpi.com

Neutrophil Migration: Methylprednisolone significantly affects neutrophil migration, a critical step in the inflammatory cascade. In vitro studies using whole blood have shown that methylprednisolone sodium succinate (B1194679) (MPSS) blocks the upregulation of several key receptors involved in neutrophil activation and adhesion, such as the formyl peptide receptor, CD11b/CD18, and CD14. nih.gov By inhibiting the expression of these surface receptors, methylprednisolone reduces the ability of neutrophils to adhere to the vascular endothelium and migrate to sites of inflammation. nih.gov Research has also shown that methylprednisolone can inhibit the production of a T-lymphocyte derived mediator called neutrophil migration inhibition factor (NIF-T), further impeding neutrophil movement. nih.gov

Table 2: Effects of Methylprednisolone on Neutrophil Functions (In Vitro/Preclinical)

| Function | Study Focus | Key Findings | Reference(s) |

|---|---|---|---|

| Apoptosis | Neutrophil Survival | Delays spontaneous apoptosis of neutrophils, potentially by suppressing pro-apoptotic molecules. | mdpi.com |

| Migration | Receptor Upregulation | Blocks the upregulation of formyl peptide receptor, CD11b/CD18, and CD14 in response to stimuli. | nih.gov |

| Adherence | Decreased adherence to surfaces, a key step in migration. | researchgate.net | |

| Chemoattractant Response | Inhibited production of neutrophil migration inhibition factor from T-lymphocytes (NIF-T). | nih.gov |

Microglia are the resident immune cells of the central nervous system (CNS). Their activation is a hallmark of neuroinflammation.

Preclinical studies in mouse models of neurological conditions have demonstrated that methylprednisolone can suppress the excessive activation of microglia. nih.govnih.gov In a model of Alzheimer's disease, methylprednisolone treatment markedly reduced the number of activated microglia in the cortex and hippocampus. nih.gov Similarly, in a mouse model of traumatic spinal cord injury, methylprednisolone significantly reduced the expression of IBA-1, a specific marker for activated microglia, near the injury site. nih.gov By inhibiting microglial activation, methylprednisolone helps to decrease the production and release of proinflammatory mediators, thereby attenuating neurotoxicity and neuronal damage. nih.govnih.gov However, some research suggests that while propionate (a short-chain fatty acid, not the ester of methylprednisolone) can decrease microglial activation, it may also impair their phagocytic capacity. youtube.com It is important to note that this finding relates to the propionate molecule itself and not this compound. Further research is needed to understand the specific effects of the propionate ester on microglial function.

Table 3: Effects of Methylprednisolone on Microglial Functions (Preclinical)

| Model | Study Focus | Key Findings | Reference(s) |

|---|---|---|---|

| Alzheimer's Disease Model | Microglial Activation | Markedly reduced the number of activated microglia in the cortex and hippocampus. | nih.gov |

| Traumatic Spinal Cord Injury Model | Microglial Activation | Significantly reduced the expression of the activation marker IBA-1 at the injury site. | nih.gov |

| Neuroinflammation | Suppressed microglial activation, thereby attenuating the release of inflammatory mediators. | nih.gov |

V. Preclinical Pharmacokinetics and Metabolic Pathways

Absorption and Distribution Kinetics (in vitro/animal models)

The movement of methylprednisolone (B1676475) 21-propionate and its active metabolite, methylprednisolone, throughout the body is governed by its absorption and distribution kinetics.

Following administration, methylprednisolone 21-propionate is designed to be converted to its active form, methylprednisolone. The bioavailability of the parent compound, methylprednisolone, is generally high after oral administration in preclinical models and humans, ranging from 82% to 89%. pfizer.com However, the bioavailability of methylprednisolone after intramuscular injection in rats has been observed to be lower, around 50%. nih.gov Studies in rats have indicated that intramuscularly administered methylprednisolone is absorbed slowly, following a flip-flop kinetic model. nih.gov

Table 1: Bioavailability of Methylprednisolone in Preclinical and Clinical Models

| Administration Route | Species | Bioavailability (%) | Source |

|---|---|---|---|

| Oral | Human | 82-89 | pfizer.com |

| Intramuscular | Rat | ~50 | nih.gov |

| Oral | Human | 88 | nih.gov |

| Oral | Human | 89.9 | wikipedia.org |

| Oral (20mg tablet) | Human | 82 | nih.gov |

Once in the systemic circulation, methylprednisolone exhibits moderate binding to plasma proteins. In humans, approximately 77% of methylprednisolone is bound to plasma proteins, primarily albumin. pfizer.comnih.gov Unlike some other corticosteroids, methylprednisolone does not significantly bind to corticosteroid-binding globulin (CBG). wikipedia.orgdrugbank.com This linear plasma protein binding contributes to the predictable pharmacokinetic profile of the drug. nih.gov

Table 2: Plasma Protein Binding of Methylprednisolone

| Species | Protein Binding (%) | Primary Binding Protein | Source |

|---|---|---|---|

| Human | ~77 | Albumin | pfizer.comnih.gov |

| Human | 76.8 | Albumin | drugbank.com |

Methylprednisolone is widely distributed into various tissues throughout the body. pfizer.com It is capable of crossing the blood-brain barrier. pfizer.com The apparent volume of distribution for methylprednisolone is approximately 1.4 L/kg in humans, suggesting significant tissue distribution. pfizer.comnih.gov Animal models have been instrumental in understanding the effects of glucocorticoids on specific tissues, such as bone, where they can influence the differentiation of mesenchymal stem cells. bioscientifica.com

Biotransformation and Metabolism

The metabolic conversion of this compound is a key determinant of its activity and clearance from the body.

In humans, methylprednisolone is primarily metabolized in the liver to inactive metabolites. pfizer.com The main enzyme system responsible for this metabolism is the cytochrome P450 3A4 (CYP3A4) enzyme. pfizer.com This enzyme catalyzes the 6β-hydroxylation of steroids, which is a crucial step in the metabolism of both endogenous and synthetic corticosteroids. pfizer.com this compound itself is also subject to metabolism, potentially through glucuronidation or sulfation. biosynth.com

The hepatic metabolism of methylprednisolone results in the formation of several metabolites. The major metabolites identified in humans are 20α-hydroxymethylprednisolone and 20β-hydroxymethylprednisolone. pfizer.com Other identified metabolites include 20-carboxymethylprednisolone (B1435198) and 6β-hydroxy-20α-hydroxymethylprednisolone. nih.gov The identification of these metabolites is important for understanding the complete metabolic profile of the drug.

Ester Hydrolysis and Bioactivation Mechanisms (e.g., formation of Methylprednisolone 17-Propionate)

This compound is a corticosteroid prodrug, meaning it is administered in a less active form and is converted into a more active metabolite within the body. This bioactivation is a critical step for its therapeutic effect. The primary site of this transformation, following topical application, is within the skin.

The bioactivation process is initiated by esterases, enzymes that are abundant in the epidermis and dermis. researchgate.nethpra.ie These enzymes catalyze the hydrolysis of the ester bond at the C21 position. This process can follow two main pathways:

Direct Hydrolysis: The propionate (B1217596) group at the C21 position is cleaved, yielding the parent active compound, Methylprednisolone.

Acyl Migration and Subsequent Activity: A more complex and significant pathway involves the intramolecular migration of the propionate group from the C21 position to the C17 position, forming Methylprednisolone 17-propionate. researchgate.net

This resulting metabolite, Methylprednisolone 17-propionate, is considered the principal active form in the skin. researchgate.netresearchgate.net Preclinical studies on analogous compounds like methylprednisolone aceponate (a 17-propionate, 21-acetate diester) have shown that the 17-propionate metabolite binds more strongly to the glucocorticoid receptor than the parent compound. researchgate.netgoogle.com This enhanced receptor affinity signifies a potent local anti-inflammatory activity. This targeted bioactivation within the skin allows for high therapeutic efficacy at the site of application while minimizing systemic exposure. researchgate.netresearchgate.net

The rate of this enzymatic activation has been observed to be faster in inflamed or damaged skin tissue compared to healthy skin, potentially due to higher esterase activity in such conditions. researchgate.netgoogle.com

Acyl Migration and its Stereochemical Implications

Acyl migration is a key chemical event in the metabolism of this compound. It is an intramolecular rearrangement where the propionyl group moves from the C21 oxygen to the C17 oxygen. nih.gov This is not a simple hydrolysis but a transesterification reaction that occurs prior to or in parallel with hydrolysis.

Mechanism and Influencing Factors: The reaction proceeds through a cyclic orthoester intermediate, a process made possible by the specific stereochemistry of the corticosteroid molecule. The proximity of the C21-ester side chain to the C17α-hydroxyl group is crucial for this intramolecular reaction to occur. Studies on similar corticosteroid esters have shown that this migration is a reversible equilibrium reaction and is subject to catalysis. nih.govnih.gov

Several factors can influence the rate and direction of this equilibrium, as detailed in the table below based on research with analogous corticosteroid esters.

| Factor | Influence on Acyl Migration | Research Findings Reference |

| pH | The reaction is subject to both general acid and general base catalysis. Migration can be the dominant reaction over hydrolysis in the pH range of 3.6 to 7.4. | nih.gov |

| Catalysis | The terminal carboxyl group of succinate (B1194679) esters has been shown to provide intramolecular catalysis, favoring acyl migration over hydrolysis in certain pH ranges. | nih.gov |

| Molecular Structure | The presence of a free 17α-hydroxyl group is a stereochemical necessity for the migration to occur. Diesters, where the 17-OH is already esterified, are stabilized against this type of migration. | researchgate.net |

| Thermodynamic Stability | For methylprednisolone hemisuccinate, the 21-ester was found to be thermodynamically more stable than the 17-ester, although the 17-ester hydrolyzes much more slowly. | nih.gov |

This migration has significant stereochemical implications. The precise three-dimensional arrangement of the steroid backbone brings the ester and alcohol groups into a spatial orientation that facilitates the formation of the transition state, a feature central to the compound's metabolic profile.

Excretion Pathways and Clearance Rates (in preclinical models)

Following percutaneous absorption and entry into the systemic circulation, this compound and its active metabolites undergo further metabolism and eventual excretion. Preclinical studies, primarily on the closely related compound methylprednisolone aceponate, provide insight into these pathways.

The primary systemic metabolite, Methylprednisolone 17-propionate, is rapidly inactivated through conjugation. hpra.iefda.gov.ph In the liver, it is combined with glucuronic acid, a common metabolic pathway that increases the water solubility of substances to facilitate their excretion. hpra.iefda.gov.ph The resulting compound is the inactive 6α-methylprednisolone-17-propionate-21-glucuronide. fda.gov.ph

Elimination Routes and Rates: The elimination of these inactivated, water-soluble metabolites occurs predominantly through the kidneys via urine. hpra.iefda.gov.ph Preclinical data from intravenous administration studies indicate that excretion of the compound and its metabolites is complete within 7 days, with no evidence of accumulation in the body. google.comfda.gov.ph

The table below summarizes key preclinical excretion parameters for methylprednisolone and its metabolites.

| Parameter | Finding | Animal Model | Reference |

| Primary Excretion Route | Primarily via the kidneys (urine), with some excretion in feces. | Preclinical models | hpra.iefda.gov.ph |

| Metabolite Half-Life | Approximately 16 hours for the main conjugated metabolite. | Preclinical models | hpra.iefda.gov.ph |

| Time to Complete Excretion | Complete within 7 days following intravenous administration. | Preclinical models | google.comfda.gov.ph |

| Methylprednisolone Clearance | The clearance of the parent compound, methylprednisolone, was found to be approximately 4.0 L/h/kg. | Rats | nih.gov |

| Methylprednisolone Elimination Half-Life | Ranges from 1.8 to 5.2 hours for the parent compound. | General preclinical data | pfizer.com |

This efficient inactivation and clearance profile is a key factor in the compound's low potential for systemic side effects, as the active metabolites are quickly neutralized and removed from circulation. fda.gov.ph

Vi. Structure Activity Relationships Sar and Structural Determinants of Activity

Influence of Esterification on Receptor Affinity and Potency

Esterification of the methylprednisolone (B1676475) molecule is a key strategy for modulating its therapeutic characteristics. The nature and position of the ester group have a profound impact on how the compound interacts with glucocorticoid receptors (GR), which are the primary targets for its anti-inflammatory action. ijdvl.com

The addition of a propionate (B1217596) ester at the C-21 position of methylprednisolone is a critical structural modification. This esterification primarily serves to increase the lipophilicity of the molecule. The enhanced lipophilicity facilitates better penetration through the lipid bilayers of cell membranes, including the stratum corneum of the skin, thereby improving its deposition at the target site. nih.gov The ester bond at C-21 is susceptible to hydrolysis by esterase enzymes present in the skin and other tissues, which releases the active parent compound, methylprednisolone.

Esterification can also occur at the C-17 position. In some corticosteroids, diesters are formed (e.g., at C-17 and C-21), which can further modify the compound's properties. For instance, methylprednisolone aceponate is a non-halogenated diester known for its potent anti-inflammatory activity. ijdvl.com The presence of ester groups, particularly lipophilic ones, is known to increase glucocorticoid receptor binding, which is a determinant of the drug's potency. nih.gov

For example, fluticasone (B1203827) propionate and mometasone (B142194) furoate are well-known esterified corticosteroids used for their local efficacy. nih.gov Research comparing different glucocorticoids has shown that the type of ester attached to the steroid backbone is a crucial factor. Studies on prednisone (B1679067) and prednisolone (B192156) have demonstrated that converting them to their acetate (B1210297) ester derivatives alters their biological and dynamic properties. nih.gov Similarly, the propionate ester of methylprednisolone modifies its characteristics compared to the parent molecule or other ester forms like acetate or furoate. The goal of these chemical modifications is often to create a molecule with an improved risk-benefit ratio, enhancing local activity while minimizing systemic absorption and side effects. ijdvl.com

Table 1: Comparison of Corticosteroid Ester Derivatives This table provides a conceptual comparison based on general principles of corticosteroid structure-activity relationships. Specific RRA values can vary between studies.

| Compound | Ester Group(s) | Key Structural Feature | Implication for Activity |

| Methylprednisolone | None | Parent alcohol | Baseline activity |

| Methylprednisolone 21-Propionate | C-21 Propionate | Increased lipophilicity | Enhanced tissue penetration and local deposition |

| Methylprednisolone Aceponate | C-17 Propionate, C-21 Acetate | Non-halogenated diester | High potency, favorable risk-benefit profile ijdvl.com |

| Fluticasone Propionate | C-17 Propionate | Thioester at C-17 | High receptor affinity and potency nih.gov |

| Mometasone Furoate | C-17 Furoate | Dichlorinated at C-9, C-21 | High potency and topical activity nih.gov |

Stereochemical Considerations and Conformational Analysis

The three-dimensional structure of a steroid is fundamental to its ability to bind to its receptor. The corticosteroid nucleus consists of four fused rings (A, B, C, and D). While the B and C rings are relatively rigid, the conformation of the A and D rings can be influenced by substituents. nih.govnih.gov

The function of a steroid is dependent on its molecular conformation and the configuration of its side chains. nih.gov The substitution of an ester group at the C-17 or C-21 position significantly affects the flexibility and conformation of the D-ring and the attached side chain. nih.gov Theoretical calculations and NMR spectroscopy have shown that even subtle differences in the functional groups of steroid molecules can alter their conformation, which in turn dictates their biological profile by affecting the fit within the ligand-binding pocket of the glucocorticoid receptor. researchgate.net The specific stereochemistry of methylprednisolone, including the 6α-methyl group, is designed to enhance glucocorticoid activity and reduce mineralocorticoid effects. The addition of the 21-propionate ester further refines this interaction with the receptor.

Lipophilicity and Permeability Correlations with Biological Activity

Lipophilicity is a critical physicochemical parameter that influences a drug's absorption, distribution, metabolism, and excretion (ADME profile). mdpi.comnih.gov For topically applied corticosteroids like this compound, lipophilicity is paramount for effective delivery.

The propionate ester at the C-21 position significantly increases the lipophilicity of the methylprednisolone molecule. This enhanced lipophilicity promotes partitioning of the drug into the lipid-rich stratum corneum, the outermost layer of the skin, thereby increasing its retention in the target tissue. nih.govnih.gov Studies on various corticosteroids have demonstrated a positive correlation between lipophilicity and tissue partitioning. nih.gov

However, the relationship is not always linear. While increased lipophilicity aids in penetrating the skin barrier, excessively high lipophilicity can sometimes hinder transport from the tissue into deeper layers or systemic circulation. nih.gov Therefore, an optimal level of lipophilicity is required to balance tissue penetration and retention with bioavailability. The propionate group provides a degree of lipophilicity that enhances local deposition, which is advantageous for treating skin conditions.

Table 2: Lipophilicity and its Pharmacokinetic Implications This table illustrates the general correlation between lipophilicity and the biological activity of topical corticosteroids.

| Parameter | Correlation with Increased Lipophilicity | Rationale |

| Skin Permeation | Positive (up to a point) | Enhanced partitioning into the lipidic stratum corneum. nih.gov |

| Tissue Retention | Positive | Increased accumulation in lipid-rich tissues. nih.gov |

| Receptor Binding | Generally Positive | Lipophilic esters can enhance interaction with the glucocorticoid receptor. nih.gov |

| Systemic Absorption | Variable | Depends on the balance between skin retention and clearance from the tissue. |

Dissociation of Therapeutic Efficacy from Undesired Glucocorticoid Activities (preclinical)

A major goal in corticosteroid research is to develop compounds that separate the desired anti-inflammatory effects from the numerous potential side effects, such as skin atrophy or systemic metabolic changes. nih.gov The mechanisms of glucocorticoid action provide a basis for this dissociation. Anti-inflammatory effects are largely mediated through a process called transrepression, where the glucocorticoid receptor inhibits pro-inflammatory transcription factors. In contrast, many side effects are attributed to transactivation, where the receptor directly activates the expression of certain genes. nih.gov

Preclinical research has focused on identifying "dissociated" glucocorticoids that preferentially induce transrepression over transactivation. nih.gov Structural modifications to the steroid molecule, including esterification, play a role in achieving this goal. For example, newer non-halogenated diester corticosteroids like methylprednisolone aceponate have been developed to have strong anti-inflammatory activity but weak atrophogenicity (the potential to cause skin thinning), demonstrating an improved risk-benefit profile. ijdvl.com By designing molecules that are potent at the site of application but are rapidly metabolized into inactive forms upon entering systemic circulation, the risk of undesired glucocorticoid activities can be significantly minimized. This "soft drug" approach is a key principle in the development of modern topical corticosteroids.

Vii. Preclinical Investigations in Animal Models and in Vitro Systems

Inflammation and Immunomodulation Models

The anti-inflammatory and immunosuppressive capabilities of methylprednisolone (B1676475) are its hallmark features. Preclinical models have been pivotal in dissecting these actions at the organ and cellular levels.

Assessment of Anti-inflammatory Efficacy in Specific Organ Systems (e.g., lung, brain, skin)

Lung: Animal models of acute lung injury (ALI) have demonstrated the anti-inflammatory efficacy of methylprednisolone. In a study using a mouse model of lipopolysaccharide (LPS)-induced ALI, methylprednisolone was shown to improve lung mechanics and reduce the inflammatory response. This was evidenced by a decrease in inflammatory cells in the bronchoalveolar lavage fluid and a reduction in the expression of pro-inflammatory cytokines. nih.gov

Brain: In the context of neurological inflammation, methylprednisolone has shown protective effects in animal models of brain edema and traumatic spinal cord injury. In a rat model of experimental brain edema, methylprednisolone administration was found to have a protective effect by preventing the development of vasogenic edema. nih.gov Furthermore, in mouse models of traumatic spinal cord injury, methylprednisolone has been demonstrated to exert anti-inflammatory effects by inhibiting microglial activation and suppressing the activation of neurotoxic reactive astrocytes. nih.gov These studies suggest a role for methylprednisolone in mitigating the inflammatory cascade that contributes to secondary injury in the central nervous system.

Skin: The topical anti-inflammatory activity of corticosteroid esters has been evaluated in models such as croton oil-induced ear edema in mice. While specific data on methylprednisolone 21-propionate is limited in readily available literature, studies on other steroid esters, such as prednisolone (B192156) derivatives, have shown a correlation between their anti-inflammatory potency and their physicochemical properties. nih.gov It is generally understood that the esterification of corticosteroids can enhance their lipophilicity, which may influence their penetration into the skin and local activity. nih.gov

Immunosuppressive Effects on Cell-Mediated Immunity

Methylprednisolone exerts profound immunosuppressive effects, particularly on cell-mediated immunity which is largely dependent on T-lymphocytes. In vitro studies using human lymphocytes have shown that methylprednisolone can suppress lymphocyte-mediated cytotoxicity. nih.gov This is a key mechanism in its therapeutic effect in autoimmune diseases and organ transplantation. The immunosuppressive action involves the inhibition of T-cell proliferation and the induction of apoptosis in these immune cells.

Molecular Biomarkers of Response in Preclinical Settings

The identification of molecular biomarkers is crucial for predicting therapeutic response to corticosteroids. In preclinical settings, research has focused on genes and proteins that are modulated by glucocorticoid treatment. For instance, studies have explored the expression of genes whose patterns correlate with steroid sensitivity. fsu.edu In the context of asthma, preclinical and clinical studies have investigated biomarkers such as exhaled nitric oxide (FeNO), sputum and blood eosinophils, and urinary bromotyrosine as predictors of response to inhaled corticosteroids. nih.govnih.gov While these are general markers for corticosteroid response, specific biomarker profiles for this compound are not extensively documented.

Tissue-Specific Responses and Differential Mechanisms

The pharmacological effects of this compound can vary between different tissues, a phenomenon governed by several factors including glucocorticoid receptor (GR) density and the local pharmacokinetic profile of the drug.

Glucocorticoid Receptor Density and Regulation in Various Tissues

The biological effects of methylprednisolone are mediated through its binding to the glucocorticoid receptor (GR). drugbank.comnih.gov The density and regulation of GRs can differ significantly among various tissues, which in part explains the tissue-specific responses to corticosteroid therapy. The human GR is a product of the NR3C1 gene and its expression can be influenced by various physiological and pathological conditions. nih.gov While it is a fundamental principle of glucocorticoid action, specific preclinical studies detailing the GR density and regulation in response to this compound across a range of tissues are not widely available in published literature.

Local versus Systemic Pharmacological Profiles in Animal Models

The route of administration significantly influences the pharmacological profile of corticosteroids. Topical or local administration is designed to maximize therapeutic effects at the site of application while minimizing systemic exposure and potential side effects. nih.gov Studies comparing local versus systemic administration of corticosteroids in animal models of inflammatory conditions have shown that local delivery can be as effective as systemic therapy but with a significantly lower risk of systemic adverse effects. For example, in a study on idiopathic granulomatous mastitis, local steroid injection was found to be as effective as systemic treatment with a lower side effect profile. researchgate.net The physicochemical properties of this compound, such as its lipophilicity, are expected to influence its absorption, distribution, and retention in tissues, thereby affecting its local and systemic pharmacological profiles. However, direct comparative preclinical studies for this compound are not extensively reported.

Data Tables

Table 1: Preclinical Anti-inflammatory Effects of Methylprednisolone in Organ-Specific Animal Models

| Organ System | Animal Model | Key Findings |

| Lung | Mouse model of LPS-induced acute lung injury | Improved lung mechanics, reduced inflammatory cell infiltration, decreased pro-inflammatory cytokine expression. nih.gov |

| Brain | Rat model of experimental brain edema | Protective effect against the development of vasogenic edema. nih.gov |

| Brain | Mouse model of traumatic spinal cord injury | Inhibition of microglial activation and suppression of neurotoxic reactive astrocyte activation. nih.gov |

| Skin | General model of topical inflammation (e.g., croton oil-induced ear edema) | Anti-inflammatory potency of steroid esters is related to their physicochemical properties. nih.gov |

Development and Characterization of Glucocorticoid-Induced Research Models

To investigate the complex cellular and molecular actions of glucocorticoids, scientists have developed and characterized numerous research models. These models, spanning from single-cell cultures to whole organisms, are indispensable for dissecting molecular pathways and identifying new therapeutic strategies. While many foundational studies use prototype glucocorticoids like dexamethasone (B1670325), the findings are broadly applicable to the pharmacological class, including methylprednisolone and its esters. Methylprednisolone itself has been used to induce and study specific pathological conditions in preclinical settings. nih.govnih.gov

The therapeutic benefits of glucocorticoids are often paralleled by a risk of significant side effects. Research models are crucial for understanding the molecular basis of these pathologies, such as osteoporosis, muscle atrophy, and neuroinflammation. phypha.irbioscientifica.com

In Vitro Models

Cell-based systems offer a controlled environment to study the direct effects of glucocorticoids on specific cell types, eliminating systemic confounding factors. mdpi.com These models are essential for high-throughput screening and detailed mechanistic studies.

Oligodendrocyte and Neuronal Cell Lines: The human oligodendroglioma (HOG) cell line is used to study the effects of methylprednisolone on oligodendrocyte proliferation and differentiation. mdpi.comnih.gov Studies using this model have shown that methylprednisolone can reduce cell viability, proliferation (marked by decreased Ki67 expression), and differentiation into mature, myelin basic protein (MBP)-expressing oligodendrocytes in a dose-dependent manner. mdpi.comresearchgate.net Similarly, neuronal cell lines and primary cortical neuron cultures are used to model glucocorticoid-induced neurotoxicity and apoptosis, processes relevant to stress-related disorders. nih.govfrontiersin.orgnih.gov

Muscle Cell Cultures: To investigate glucocorticoid-induced muscle atrophy, researchers use tissue-cultured avian fast skeletal myofibers. nih.gov Treatment with dexamethasone in these cultures leads to a decrease in protein content, protein synthesis rates, and the content of specific muscle proteins like myosin heavy chain. nih.gov

Immune Cell Cultures: Human mixed lymphocyte cultures (MLC) are employed to study the immunomodulatory effects of methylprednisolone. nih.gov These models have demonstrated that methylprednisolone can enhance the induction of suppressor T-cells, which is a key aspect of its immunosuppressive action. nih.gov

Animal Models

Animal models allow for the study of systemic glucocorticoid effects and the interaction between different organ systems, which cannot be replicated in vitro. researchgate.netnih.gov

Glucocorticoid-Induced Osteoporosis (GIOP) Models: Rodents, particularly rats and mice, are the most common species used to model GIOP. nih.govnih.gov Administration of glucocorticoids like methylprednisolone or dexamethasone leads to significant bone loss and deterioration of bone microarchitecture. nih.govresearchgate.net These models are critical for studying the underlying mechanisms, such as decreased osteoblast formation and increased apoptosis of osteoblasts and osteocytes. bioscientifica.comresearchgate.net A systematic review of GIOP models found that methylprednisolone was used in 14% of rat studies and 24% of mouse studies to induce the condition. nih.gov

Neuroinflammation and Spinal Cord Injury (SCI) Models: Mouse models of traumatic spinal cord injury are used to evaluate the neuroprotective effects of methylprednisolone. nih.govfrontiersin.org In these models, methylprednisolone has been shown to inhibit the activation of A1 neurotoxic reactive astrocytes, reduce microglial activation, and decrease neuronal apoptosis, ultimately promoting functional recovery. nih.govfrontiersin.org Other models use lipopolysaccharide (LPS) to induce a local neuroinflammatory response in the hippocampus, allowing for the study of how glucocorticoids modulate the expression of inflammatory genes. mdpi.comnih.gov

Other Pathological Models: Various other animal models have been developed to study the diverse side effects of glucocorticoids, including hypertension, skin atrophy, insulin (B600854) resistance, and muscle atrophy. phypha.irresearchgate.net

Table 1: Preclinical Models for Studying Glucocorticoid-Induced Pathologies

| Model Type | Specific Model | Glucocorticoid Used | Key Pathological Findings | Reference(s) |

|---|---|---|---|---|

| In Vitro | Human Oligodendroglioma (HOG) Cells | Methylprednisolone | Decreased cell viability, proliferation, and differentiation. | mdpi.com, nih.gov, mdpi.com |

| Avian Skeletal Myofibers | Dexamethasone | Decreased protein synthesis and myosin heavy chain content. | nih.gov | |